Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine
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Overview
Description
Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzyl and ethyl groups attached to the pyrrolidine ring can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and ethyl groups. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of N-benzyl-2-bromoethylamine with a suitable base can lead to the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance the efficiency of such reactions .
Chemical Reactions Analysis
Types of Reactions
Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, influencing their activity. For example, docking studies have suggested that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the benzyl and ethyl groups.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Piperidine: A six-membered analog with similar applications in medicinal chemistry
Uniqueness
Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine is unique due to the presence of both benzyl and ethyl groups, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIIETXEBPAGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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